(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of phenylphosphane and dihydrooxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the phenylphosphane core, followed by the introduction of the dihydrooxazole groups through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) is studied for its potential as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, potentially enhancing the efficiency and selectivity of catalytic reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the specific reaction or process.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphine ligands and oxazole derivatives. Examples might include triphenylphosphine and various substituted oxazoles.
Uniqueness
What sets (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) apart is its combination of phenylphosphane and dihydrooxazole groups, which may confer unique properties in terms of reactivity and coordination chemistry.
Properties
Molecular Formula |
C36H41N2O2P |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
bis[2-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C36H41N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h3,8-13,18-23,26-27,31-32H,1-2,4-7,14-17,24-25H2/t31-,32-/m0/s1 |
InChI Key |
UNNXTSKUSPPYLJ-ACHIHNKUSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=N[C@@H](CO6)C7CCCCC7 |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=NC(CO6)C7CCCCC7 |
Origin of Product |
United States |
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